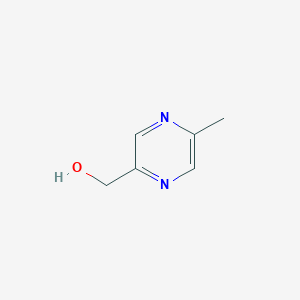

(5-Methylpyrazin-2-yl)methanol

Description

Properties

IUPAC Name |

(5-methylpyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-8-6(4-9)3-7-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYANNJBVADZUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342240 | |

| Record name | 5-Methyl-2-pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-95-3 | |

| Record name | 5-Methyl-2-pyrazinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methylpyrazin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Methylpyrazin-2-yl)methanol physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (5-Methylpyrazin-2-yl)methanol (CAS No: 61892-95-3). The document consolidates available data on its structure, properties, and safety, alongside detailed experimental protocols for its synthesis and analysis. This guide is intended to be a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

Identification and Structure

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | 5-Methyl-2-pyrazinemethanol, 2-Hydroxymethyl-5-methylpyrazine | --INVALID-LINK--[1] |

| CAS Number | 61892-95-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₈N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 124.14 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CC1=CN=C(C=N1)CO | --INVALID-LINK--[1] |

| InChI Key | QYANNJBVADZUDN-UHFFFAOYSA-N | --INVALID-LINK--[1] |

Computed Physicochemical Properties

| Property | Value | Source |

| XLogP3 | -0.7 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

| Exact Mass | 124.063663 g/mol | --INVALID-LINK--[1] |

| Monoisotopic Mass | 124.063663 g/mol | --INVALID-LINK--[1] |

| Topological Polar Surface Area | 46 Ų | --INVALID-LINK--[1] |

| Heavy Atom Count | 9 | --INVALID-LINK--[1] |

Experimental Physical Properties

Direct experimental data for the physical properties of this compound are limited. The following represents the available experimental data:

| Property | Value | Source |

| Kovats Retention Index (standard polar) | 2075 | --INVALID-LINK--[1] |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on its structure, the following are the expected spectral characteristics.

Mass Spectrometry

-

Expected Molecular Ion (M+) : m/z = 124

-

Expected [M+H]+ : m/z = 125

-

Key Fragmentation Patterns : Loss of the hydroxymethyl group (-CH₂OH, 31 amu) leading to a fragment at m/z = 93. Alpha-cleavage is also possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Expected signals would include peaks for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two aromatic protons on the pyrazine ring. The chemical shifts would be influenced by the electron-withdrawing nature of the pyrazine ring.

-

¹³C NMR : Expected signals would correspond to the six carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the four carbons of the pyrazine ring.

Infrared (IR) Spectroscopy

-

Key Expected Absorptions : A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching absorptions for the aromatic and alkyl groups. C=N and C=C stretching vibrations characteristic of the pyrazine ring in the 1400-1600 cm⁻¹ region. C-O stretching absorption around 1000-1260 cm⁻¹.

Experimental Protocols

One-Pot Synthesis of 2-Hydroxymethyl-5-methylpyrazine

An efficient and environmentally friendly one-pot synthesis has been reported for 2-hydroxymethyl-5-methylpyrazine from renewable resources.[2][3]

Materials:

-

1,3-Dihydroxyacetone

-

Diammonium phosphate

-

Dioxane

-

Water

Procedure:

-

The reaction is carried out in a mixture of dioxane and water as the solvent.

-

1,3-dihydroxyacetone and diammonium phosphate are combined in the reaction vessel.

-

The pH of the mixture is adjusted to a range of 8.0–9.1.

-

The reaction mixture is heated to 90 °C for 1 hour.

-

Following the reaction, the product, 2-hydroxymethyl-5-methylpyrazine, can be isolated and purified using standard techniques such as extraction and chromatography.

This method has been reported to achieve a product yield as high as 72%.[2][3]

Proposed Analytical Protocols

The following are general protocols for the spectral analysis of this compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Data Analysis : Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation : Place a small amount of the sample on a diamond ATR crystal for analysis.

-

Acquisition : Record the FTIR spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of the compound in a volatile solvent like methanol or acetonitrile.

-

Acquisition : Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Analysis : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support structural elucidation.

Biological Activity

Specific biological activities and signaling pathway involvement for this compound are not extensively documented in the scientific literature. However, the pyrazine scaffold is a common motif in many biologically active compounds, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[4] Derivatives of pyrazine are being investigated for various therapeutic applications.[4][5] Further research is required to determine the specific biological profile of this compound.

Safety and Handling

This compound is classified with the following GHS hazards:

-

H302 : Harmful if swallowed (Acute toxicity, oral)[1]

-

H315 : Causes skin irritation (Skin corrosion/irritation)[1]

-

H318 : Causes serious eye damage (Serious eye damage/eye irritation)[1]

-

H335 : May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent analysis of this compound.

Caption: A general workflow for the synthesis and analysis of the compound.

This technical guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by qualified personnel in accordance with established safety protocols.

References

- 1. This compound | C6H8N2O | CID 580061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Methylpyrazin-2-yl)methanol (CAS: 61892-95-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (5-Methylpyrazin-2-yl)methanol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. This document consolidates its chemical and physical properties, outlines synthetic approaches, and discusses its potential biological significance based on the activities of structurally related pyrazine derivatives. Detailed experimental protocols for synthesis and analysis are provided, along with visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers.

Chemical and Physical Properties

This compound, also known as 5-Methyl-2-pyrazinemethanol, is a pyrazine derivative with the chemical formula C₆H₈N₂O.[1][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61892-95-3 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 47-48 °C | [3] |

| Boiling Point | 109-112 °C (at 0.1 Torr) | [3] |

| Density (Predicted) | 1.171 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 12.77 ± 0.10 | [3] |

| XlogP (Predicted) | -0.7 | [1][4] |

| Kovats Retention Index | 2075 (Standard Polar Column) | [1][5] |

Spectral Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

| Spectroscopic Technique | Key Features | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 124. Major fragments at m/z = 123, 95. | [5][6] |

| ¹H NMR (Predicted) | Signals corresponding to methyl, methylene, and pyrazine ring protons. | |

| ¹³C NMR (Predicted) | Resonances for methyl, methylene, and pyrazine ring carbons. | |

| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H, C-H, and C=N bonds. |

Predicted spectral data is based on the analysis of structurally similar compounds and general principles of spectroscopy.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the reduction of a corresponding pyrazine derivative.

Synthesis via Reduction of 2-Acetoxymethyl-5-methyl-pyrazine

A common method for the preparation of this compound is the hydrolysis of 2-acetoxymethyl-5-methyl-pyrazine.[7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-acetoxymethyl-5-methyl-pyrazine in a suitable solvent such as methanol.

-

Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH) to the flask.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid). Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

While specific biological activities for this compound are not extensively documented, the pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[8][9] Derivatives of pyrazine have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities.[10][11][12]

A structurally similar compound, (5-Methoxypyrazin-2-yl)methanol, has been identified as an indirect activator of AMP-activated protein kinase (AMPK).[13] AMPK is a crucial regulator of cellular energy homeostasis and is considered a significant therapeutic target for metabolic diseases such as type II diabetes and obesity, as well as cancer.[2][14]

The AMP-activated Protein Kinase (AMPK) Signaling Pathway

AMPK is a key cellular energy sensor that is activated under conditions of low ATP, such as glucose deprivation or hypoxia.[14][15] Once activated, AMPK initiates a cascade of events to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways (e.g., protein and lipid synthesis).[15][16] The activation of AMPK by a small molecule like a pyrazine derivative could have significant therapeutic implications.

Caption: Simplified overview of the AMPK signaling pathway activation.

Given the activity of its methoxy analog, it is plausible that this compound could also interact with components of the AMPK signaling pathway or other biological targets. Further research is warranted to explore the specific biological activities of this compound and its potential as a lead for drug discovery.

Analytical Methodologies

Determination of Kovats Retention Index

The Kovats retention index is a standardized method in gas chromatography to convert retention times into system-independent values, aiding in compound identification.[17]

-

Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent. Separately, prepare a mixture of n-alkanes (e.g., C8-C20) in the same solvent.

-

GC-MS Analysis: Analyze both the sample and the n-alkane mixture separately on a gas chromatograph coupled with a mass spectrometer (GC-MS) under identical isothermal conditions.

-

Data Analysis:

-

Record the retention times for the n-alkanes and for this compound.

-

Identify the two n-alkanes that elute immediately before and after the target compound.

-

Calculate the Kovats retention index (I) using the following formula: I = 100 * [n + (N - n) * (log(tr,a) - log(tr,n)) / (log(tr,N) - log(tr,n))] Where:

-

n is the carbon number of the n-alkane eluting before the analyte.

-

N is the carbon number of the n-alkane eluting after the analyte.

-

tr,a is the retention time of the analyte.

-

tr,n is the retention time of the n-alkane eluting before the analyte.

-

tr,N is the retention time of the n-alkane eluting after the analyte.

-

-

Caption: Workflow for the determination of the Kovats retention index.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.

Conclusion

This compound is a readily synthesizable pyrazine derivative with well-defined physicochemical properties. While direct evidence of its biological activity is limited, the known pharmacological profiles of related pyrazine compounds, particularly as modulators of key signaling pathways like AMPK, suggest that it is a compound of interest for further investigation in drug discovery and medicinal chemistry. This guide provides a foundational resource to support such research endeavors.

References

- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. 5-Methyl-2-pyrazinemethanol | 61892-95-3 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | C6H8N2O | CID 580061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6-Methylpyrazin-2-yl)methanol | C6H8N2O | CID 580062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. ((2R,5R)-5-methylpiperazin-2-yl)methanol | Benchchem [benchchem.com]

- 10. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy (5-Methoxypyrazin-2-yl)methanol | 72788-88-6 [smolecule.com]

- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]

- 15. raybiotech.com [raybiotech.com]

- 16. JCI - AMP-activated protein kinase signaling in metabolic regulation [jci.org]

- 17. Kovats retention index - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Structure Elucidation of (5-Methylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

December 27, 2025

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (5-Methylpyrazin-2-yl)methanol. The document outlines the key spectroscopic techniques, presents predicted data based on analogous compounds, and details the experimental protocols necessary for its characterization. This guide is intended to be a valuable resource for professionals engaged in chemical research and drug development.

Introduction

This compound, with the chemical formula C₆H₈N₂O, is a heterocyclic alcohol containing a pyrazine ring. The structural confirmation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. This guide details a systematic approach to its structure elucidation using a combination of spectroscopic methods.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61892-95-3 | PubChem[1] |

| Predicted XlogP | -0.7 | PubChemLite[2] |

| Predicted Monoisotopic Mass | 124.06366 Da | PubChemLite[2] |

Spectroscopic Data for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration |

| H-3 | ~8.4 | Singlet | 1H |

| H-6 | ~8.3 | Singlet | 1H |

| -CH₂OH | ~4.8 | Singlet | 2H |

| -CH₃ | ~2.6 | Singlet | 3H |

| -OH | Variable | Broad Singlet | 1H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-3 | ~143 |

| C-5 | ~150 |

| C-6 | ~142 |

| -CH₂OH | ~64 |

| -CH₃ | ~21 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M]⁺ | 124.06 |

| [M+H]⁺ | 125.07094 |

| [M+Na]⁺ | 147.05288 |

Data sourced from PubChemLite predictions.[2]

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch (alcohol) |

| 3100 - 3000 | C-H stretch (aromatic) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C and C=N stretching (pyrazine ring) |

| ~1050 | C-O stretch (primary alcohol) |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 6: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Predicted λmax 1 (nm) | Predicted λmax 2 (nm) |

| Methanol | ~275 | ~310 |

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data required for the structure elucidation of this compound.

A plausible synthetic route involves the reduction of 5-methylpyrazine-2-carboxylic acid.

-

Reaction: 5-methylpyrazine-2-carboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran). A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography.

-

Work-up: The reaction is quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher NMR spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm).

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) can also be used to obtain fragmentation patterns for further structural confirmation.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used by placing a small amount of the sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

-

Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent as a reference.

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Visualization of the Structure Elucidation Workflow

The logical process for the structure elucidation of this compound is depicted in the following workflow diagram.

This diagram illustrates the progression from synthesis and purification to comprehensive spectroscopic analysis, culminating in the interpretation of the combined data to confirm the molecular structure.

References

An In-depth Technical Guide to the Spectral Data of (5-Methylpyrazin-2-yl)methanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound (5-Methylpyrazin-2-yl)methanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a compilation of available experimental and predicted spectral data, detailed experimental protocols, and a logical workflow for the spectral analysis of this compound.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, providing a quick reference for its structural characterization.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The data presented below includes both experimental Gas Chromatography-Mass Spectrometry (GC-MS) fragments and predicted mass-to-charge ratios (m/z) for various adducts.

Table 1: Mass Spectrometry Data for this compound

| Data Type | m/z Value | Description | Source |

| Experimental (GC-MS) | 124 | Molecular Ion [M]+ | PubChem[1] |

| Experimental (GC-MS) | 123 | [M-H]+ | PubChem[1] |

| Experimental (GC-MS) | 95 | Fragment | PubChem[1] |

| Predicted | 125.07094 | [M+H]+ | PubChem[2] |

| Predicted | 147.05288 | [M+Na]+ | PubChem[2] |

| Predicted | 123.05638 | [M-H]- | PubChem[2] |

Nuclear Magnetic Resonance (NMR) Spectral Data

Due to the limited availability of public experimental NMR data for this compound, the following tables provide predicted ¹H and ¹³C NMR spectral data. These predictions are based on computational models and offer valuable insights into the compound's structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | H-3 |

| ~8.3 | Singlet | 1H | H-6 |

| ~4.7 | Singlet | 2H | -CH₂OH |

| ~2.5 | Singlet | 3H | -CH₃ |

| ~3.5 (broad) | Singlet | 1H | -OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-2 |

| ~152 | C-5 |

| ~143 | C-3 |

| ~142 | C-6 |

| ~64 | -CH₂OH |

| ~21 | -CH₃ |

Infrared (IR) Spectral Data

The following table outlines the predicted characteristic infrared absorption bands for this compound, corresponding to the vibrational frequencies of its functional groups.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=N and C=C stretch (pyrazine ring) |

| ~1050 | C-O stretch (primary alcohol) |

Experimental Protocols

Reproducible and accurate spectral data acquisition relies on well-defined experimental methodologies. The following protocols are generalized for the analysis of pyrazine derivatives like this compound and can be adapted based on the available instrumentation.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small quantity of this compound in a volatile solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split/splitless inlet.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to ensure proper separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide on the Solubility of (5-Methylpyrazin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of (5-Methylpyrazin-2-yl)methanol in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document presents an inferred solubility profile based on the principles of chemical structure and polarity, drawing parallels with structurally similar pyrazine and pyridine derivatives. Furthermore, this guide outlines detailed experimental protocols for the accurate determination of solubility, which is a critical parameter in drug development, formulation, and chemical synthesis.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl and a hydroxymethyl group. The pyrazine moiety is a key structural feature in many biologically active molecules and approved pharmaceuticals. The solubility of this compound is a fundamental physicochemical property that influences its behavior in various applications, including its use as a building block in medicinal chemistry, its formulation into drug delivery systems, and its role in flavor and fragrance chemistry. Understanding its solubility profile is essential for designing efficient synthetic routes, developing stable formulations, and predicting its pharmacokinetic properties.

Inferred Solubility Profile

The molecular structure of this compound, with its polar hydroxymethyl group and the nitrogen atoms in the pyrazine ring capable of hydrogen bonding, alongside the less polar methyl group and aromatic ring, suggests a nuanced solubility profile. Based on the principle of "like dissolves like" and the reported solubility of analogous compounds such as 2-methylpyrazine, 2-ethylpyrazine, and 2-pyridinemethanol, an inferred qualitative and semi-quantitative solubility profile is presented below.[1][2][3]

Table 1: Inferred Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Chemical Formula | Polarity | Expected Solubility | Rationale & Notes |

| Polar Protic | Methanol | CH₃OH | High | High / Freely Soluble | The hydroxyl group of both the solute and solvent can engage in strong hydrogen bonding. Structurally similar compounds like 2-pyridinemethanol are highly soluble in methanol.[3] |

| Ethanol | C₂H₅OH | High | High / Freely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Pyrazine and its alkyl derivatives are reported to be very soluble in ethanol.[4][5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | High / Soluble | DMSO is a strong hydrogen bond acceptor and a versatile solvent for a wide range of organic compounds. Pyrazine-2-carboxylic acid is soluble in DMSO.[6] |

| Acetone | C₃H₆O | Medium | Moderate / Soluble | Acetone can act as a hydrogen bond acceptor. 2-Pyridinemethanol is reported to be highly soluble in acetone.[3] | |

| Ethyl Acetate | C₄H₈O₂ | Medium | Moderate | Ethyl acetate is a moderately polar solvent. The solubility is expected to be lower than in highly polar solvents but still significant. | |

| Non-Polar | Hexane | C₆H₁₄ | Low | Low / Sparingly Soluble | The significant difference in polarity between the polar functional groups of the solute and the non-polar nature of hexane will limit solubility.[4] |

| Toluene | C₇H₈ | Low | Low / Sparingly Soluble | While some π-π stacking interactions between the pyrazine ring and toluene are possible, the overall polarity mismatch will result in low solubility.[6] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for any research or development activity. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined caps

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually evident to ensure saturation is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and account for the dilution factor to calculate the solubility.

-

Caption: Factors Influencing Solubility.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. biosynce.com [biosynce.com]

- 5. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

Technical Guide to (5-Methylpyrazin-2-yl)methanol: A Safety and Handling Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for (5-Methylpyrazin-2-yl)methanol, intended to inform researchers, scientists, and professionals in drug development about its key safety and handling considerations. The information is compiled from aggregated sources to ensure a thorough understanding of its chemical and physical properties, toxicological profile, and recommended safety procedures.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 61892-95-3 | PubChem[1] |

| Synonyms | 5-Methyl-2-pyrazinemethanol, this compound | PubChem[1] |

Toxicological and Hazard Information

This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. This information is critical for risk assessment and the implementation of appropriate safety protocols in a laboratory setting.[1]

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Source: PubChem[1]

Experimental Protocols

While specific experimental protocols for the determination of all physical and toxicological data for this compound are not publicly available, the following are general methodologies typically employed for the endpoints listed.

Determination of Physical Properties:

-

Melting Point: Determined using a calibrated melting point apparatus where a small sample is heated at a controlled rate until melting is observed.

-

Boiling Point: Measured at a specific pressure, often using distillation apparatus, by recording the temperature at which the liquid and vapor phases are in equilibrium.

-

Solubility: Assessed by adding a known amount of the substance to a known volume of a solvent (e.g., water, ethanol) at a specific temperature and observing the point of saturation.

Toxicological Assessments:

-

Acute Oral Toxicity (LD50): Typically determined in animal models (e.g., rats, mice) following OECD Guideline 423. A single dose of the substance is administered orally, and the animals are observed for a set period for signs of toxicity and mortality. The LD50 value is the statistically estimated dose that would be lethal to 50% of the population.

-

Skin Irritation: Assessed in vivo using animal models (e.g., rabbits) according to OECD Guideline 404. A small amount of the substance is applied to a shaved patch of skin, and the site is observed for signs of erythema and edema over a period of time.

-

Eye Irritation: Evaluated in vivo using animal models (e.g., rabbits) following OECD Guideline 405. A small amount of the substance is instilled into the conjunctival sac of one eye, and the eye is observed for corneal opacity, iritis, and conjunctival redness and chemosis.

Diagrams

The following diagrams illustrate key conceptual frameworks relevant to the safety assessment and handling of chemical compounds like this compound.

References

The Biological Frontier of Pyrazine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention due to a broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the multifaceted biological activities of pyrazine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in the ongoing quest for novel therapeutics.

Anticancer Activity of Pyrazine Derivatives

Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide array of human cancer cell lines.[1] Their mechanisms of action are diverse, often targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity

The anticancer potency of various pyrazine derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the in vitro cytotoxic activity of selected pyrazine derivatives against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolinone Chalcones | Compound 6b | Caco | 23.34 ± 0.14 | [2] |

| Pyridazine Derivatives | Compound 4c | COX-2 | 0.26 | [3] |

| Compound 6b | COX-2 | 0.18 | [3] | |

| Compound 3d | COX-2 | 0.067 | [4] | |

| Compound 3g | COX-2 | 0.044 | [4] | |

| Compound 6a | COX-2 | 0.053 | [4] | |

| Pyrazolopyridazine Hybrids | Compound 5f | COX-2 | 1.50 | [5] |

| Compound 6f | COX-2 | 1.15 | [5] |

Mechanisms of Anticancer Action

Pyrazine derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[6] Certain pyrazolinone-based compounds have been shown to inhibit this pathway, leading to apoptosis.[2]

Antimicrobial Activity of Pyrazine Derivatives

Pyrazine derivatives have demonstrated significant activity against a range of pathogenic bacteria, positioning them as potential candidates for the development of new antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrazine derivatives is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazine-2-Carbohydrazides | Various | S. aureus | - | [7] |

| B. subtilis | - | [7] | ||

| S. typhi | - | [7] | ||

| E. coli | - | [7] | ||

| Pyrazolo[3,4-d]pyrimidine | Compound 3k | S. aureus DNA gyrase | 0.15 | [8] |

| B. subtilis DNA gyrase | 0.25 | [8] |

Mechanism of Antimicrobial Action

A key mechanism of antimicrobial action for some pyrazine derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[8][9]

Anti-inflammatory Activity of Pyrazine Derivatives

Several pyrazine derivatives have exhibited potent anti-inflammatory properties, primarily through the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many pyrazine and pyridazine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[3][4][5][10][11] Additionally, some derivatives can suppress the activation of NF-κB, a transcription factor that regulates the expression of many pro-inflammatory genes.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazine derivatives.

Synthesis of Pyrazine Derivatives

The synthesis of bioactive pyrazine derivatives often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. A common starting material is pyrazine-2-carboxylic acid, which can be derivatized to form various amides and hydrazones.[7][12][13][14]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16][17][18]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Pyrazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[19]

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.[19]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by pyrazine derivatives.[20][21][22][23][24]

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with lysis buffer and determine the protein concentration.[24]

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel.[21]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[22]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[24]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.[21]

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26][27][28][29]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Pyrazine derivatives (dissolved in DMSO)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the pyrazine derivatives in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[25]

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Griess Assay for Nitric Oxide Production

The Griess assay is used to measure the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.[30][31][32][33][34]

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Pyrazine derivatives

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with pyrazine derivatives for 1 hour before stimulating with LPS (1 µg/mL). Incubate for 24 hours.[31]

-

Sample Collection: Collect the cell culture supernatants.

-

Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.[31]

-

Absorbance Measurement: Measure the absorbance at 540 nm.[31]

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.[35][36][37][38][39]

Materials:

-

Cells stably transfected with an NF-κB luciferase reporter construct

-

Pyrazine derivatives

-

Stimulating agent (e.g., TNF-α or PMA)

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Cell Treatment: Treat the reporter cells with pyrazine derivatives for a specified time before or concurrently with the stimulating agent.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.[35]

-

Luciferase Reaction: Add the luciferase assay reagent to the cell lysate.[37]

-

Luminescence Measurement: Measure the light output using a luminometer.[39]

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase reporter) and express the results as a fold change relative to the stimulated control.

Conclusion

Pyrazine derivatives represent a versatile and promising scaffold in drug discovery, exhibiting a wide range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with several derivatives showing potent activity in preclinical studies. The diverse mechanisms of action, including the modulation of key signaling pathways, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of pyrazine-based compounds as novel therapeutics. Continued exploration of the structure-activity relationships and optimization of the pharmacological properties of pyrazine derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rjpbcs.com [rjpbcs.com]

- 13. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. atcc.org [atcc.org]

- 19. clyte.tech [clyte.tech]

- 20. medium.com [medium.com]

- 21. benchchem.com [benchchem.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. bosterbio.com [bosterbio.com]

- 24. origene.com [origene.com]

- 25. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 26. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. journals.asm.org [journals.asm.org]

- 29. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 32. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 36. indigobiosciences.com [indigobiosciences.com]

- 37. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 38. cdn.caymanchem.com [cdn.caymanchem.com]

- 39. resources.amsbio.com [resources.amsbio.com]

The Pyrazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyrazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-position, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to serve as a hydrogen bond acceptor make it a "privileged" structure in the design of novel therapeutics. Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[2] This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel pyrazine compounds, with a focus on their therapeutic applications, detailed experimental protocols, and the signaling pathways they modulate.

I. Novel Pyrazine Compounds in Drug Development

Recent research has highlighted the potential of pyrazine-based compounds in targeting key proteins implicated in various diseases, from cancer to infectious diseases.

Anticancer Agents

The versatility of the pyrazine scaffold has been successfully exploited to develop potent and selective inhibitors for critical oncology targets.

-

SHP2 Allosteric Inhibitors: The Src homology 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling node that positively regulates the RAS/MAPK pathway, a critical cascade for cell proliferation and survival.[3][4] Dysregulation and activating mutations of SHP2 are implicated in various malignancies, making it a compelling therapeutic target.[5][6] Researchers have designed novel pyrazine-based allosteric inhibitors that stabilize the auto-inhibited conformation of SHP2.[7][8] One such discovery is methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, which has shown acceptable cytotoxic activity.[8]

-

Tropomyosin Receptor Kinase (TrkA) Inhibitors: Trk receptors, particularly TrkA, are pivotal in the growth and maintenance of neuronal networks and have been identified as important drivers in tumor growth, chemoresistance, and neuropathic pain.[9][10] Through computational screening, a novel pyrazine-based pharmacophore was identified, leading to the development of a series of potent TrkA inhibitors.[10] These compounds represent a novel approach for the treatment of cancer and associated pain.[11]

Antiviral Agents

-

Favipiravir (T-705): Favipiravir is a pyrazine-based prodrug approved in Japan for treating influenza.[12] It exhibits broad-spectrum activity against various RNA viruses.[13] Inside the host cell, Favipiravir is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (favipiravir-RTP).[13][14] This active metabolite selectively targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[13] Its mechanism involves acting as a pseudo-purine nucleotide, leading to either the termination of the viral RNA chain or lethal mutagenesis, which results in non-viable viral particles.[2][15]

Anti-tubercular Agents

Tuberculosis remains a significant global health threat. Researchers have designed and synthesized hybrid molecules that combine the pyrazine scaffold with other moieties known for their anti-mycobacterial properties. Several of these novel compounds have displayed significant activity against Mycobacterium tuberculosis, with some suggesting pantothenate synthetase as a possible molecular target.[16]

II. Synthesis of Novel Pyrazine Compounds

The construction of the pyrazine ring can be achieved through various synthetic routes, ranging from classical named reactions to modern, highly efficient catalytic methods.

Classical Synthetic Routes

-

Gutknecht Pyrazine Synthesis (1879): This foundational method involves the self-condensation of α-amino ketones to form intermediate dihydropyrazines. These are subsequently oxidized to the aromatic pyrazine ring.[17][18] The α-amino ketones are typically generated in situ from the reduction of α-oximino ketones.[19] Oxidation can be achieved using reagents like copper(II) sulfate or simply by bubbling air through the reaction mixture.[17][18]

Modern Synthetic Strategies

-

One-Pot Condensation of 1,2-Diketones and 1,2-Diamines: A greener and more efficient approach involves the direct condensation of 1,2-dicarbonyl compounds with 1,2-diamines.[20] This method, often catalyzed by a base like potassium tert-butoxide (t-BuOK) at room temperature in aqueous methanol, offers high yields without the need for expensive catalysts or harsh conditions.[20][21]

-

Acceptorless Dehydrogenative Coupling (ADC): A powerful, atom-economical strategy for pyrazine synthesis is the self-coupling of β-amino alcohols catalyzed by earth-abundant metals like manganese.[16][22] This reaction proceeds via a double dehydrogenative coupling mechanism, forming the pyrazine ring while releasing only hydrogen gas and water as byproducts, making it an environmentally benign process.[23][24]

-

Palladium-Catalyzed Cross-Coupling Reactions: Functionalized pyrazines can be readily synthesized from halogenated precursors like 2,5-dichloropyrazine.[25] Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and Buchwald-Hartwig amination (for C-N bond formation), provide versatile and highly efficient routes to a diverse library of substituted pyrazine derivatives.[25]

III. Quantitative Data Summary

The following tables summarize key quantitative data for recently developed pyrazine compounds, including their biological activities and synthetic yields.

Table 1: Biological Activity of Novel Pyrazine Compounds

| Compound Class | Target | Specific Compound Example | Activity Metric | Value | Cancer Cell Line(s) / Virus | Reference(s) |

| TrkA Inhibitor | TrkA | Compound 1 (Pyrazine-urea based) | IC₅₀ | 3.5 µM | - | [10] |

| TrkA Inhibitor | TrkA | Compound 9 (Pyrazine-urea based) | IC₅₀ | 0.14 µM | - | [10] |

| SHP2 Inhibitor | SHP2 | Pyrazolopyrazine examples | IC₅₀ | <100 nM | Glioblastoma | [26] |

| c-Met/VEGFR-2 Inhibitor | c-Met | Compound 17l ([12][13][14]triazolo[4,3-a]pyrazine) | IC₅₀ | 0.026 µM | A549, MCF-7, Hela | [27] |

| Antiproliferative | - | Flavono–Pyrazine Hybrid 89 | IC₅₀ | 10.43 µM | MCF-7 | [28] |

| Antiproliferative | - | Flavono–Pyrazine Hybrid 88 | IC₅₀ | 10.67 µM | HT-29 | [28] |

| Anti-tubercular | M. tuberculosis | Compound 8a-d, 14b, 18 | MIC | ≤6.25 µg/mL | M. tuberculosis H37Rv | [16] |

| Antiplatelet | - | Ligustrazine–cinnamic acid 25 | IC₅₀ | 9.6 µM | - | [28] |

Table 2: Yields of Selected Pyrazine Synthesis Methods

| Synthetic Method | Starting Materials | Product Type | Yield (%) | Reference(s) |

| One-Pot Condensation | Benzil, Ethylene diamine | 2,3-Diphenylpyrazine | 72-88% | [23] |

| ADC (Mn-catalyzed) | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 80% | [23][24] |

| ADC (Mn-catalyzed) | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95% | [22] |

| ADC (Mn-catalyzed) | 2-Amino-3-methylbutane-1-ol | 2,5-Diisopropylpyrazine | 86% | [22] |

| Suzuki Coupling | 2,5-Dibromopyrazine, 3-Borylindole | Pyrazine Bisindole | 69% | [29] |

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for understanding the context and application of these novel compounds.

Caption: SHP2 activation by RTKs and its inhibition by pyrazine compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. news-medical.net [news-medical.net]

- 6. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. TrkA-ing the chronic pain | Wu Tsai Neurosciences Institute [neuroscience.stanford.edu]

- 10. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Favipiravir - Wikipedia [en.wikipedia.org]

- 13. sterispharma.com [sterispharma.com]

- 14. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]

- 15. oatext.com [oatext.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 19. Gutknecht Condensation | CoLab [colab.ws]

- 20. tandfonline.com [tandfonline.com]

- 21. What are TrkA antagonists and how do they work? [synapse.patsnap.com]

- 22. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn( i ) catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03595J [pubs.rsc.org]

- 24. pubs.rsc.org [pubs.rsc.org]

- 25. benchchem.com [benchchem.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 28. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Natural Occurrence and Sources of (5-Methylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and sources of (5-Methylpyrazin-2-yl)methanol, a heterocyclic compound belonging to the pyrazine family. Pyrazines are significant contributors to the aroma and flavor of a wide variety of food products and are also of interest for their potential biological activities. This document details the contexts in which this compound is found, summarizes quantitative data for related pyrazines, and provides detailed experimental protocols for its extraction and analysis.

Natural Occurrence and Biosynthesis

This compound has been reported as a metabolite in Corynebacterium glutamicum[1]. While specific quantitative data for this compound in various natural sources are scarce in the literature, its presence can be inferred in numerous food products where other pyrazines are abundant. Pyrazines are primarily formed through two main pathways in nature: the Maillard reaction and biosynthesis by microorganisms.

Maillard Reaction: This non-enzymatic browning reaction between amino acids and reducing sugars is a major source of pyrazines in thermally processed foods such as roasted coffee, cocoa, baked goods, and roasted nuts. The formation of this compound would likely involve the reaction of an amino acid with a sugar, leading to the formation of α-aminocarbonyl intermediates that condense to form the pyrazine ring. Subsequent reduction of a carbonyl group on a pyrazine precursor could yield the methanol derivative.

Microbial Biosynthesis: Various microorganisms, including bacteria and fungi, are known to produce pyrazines during fermentation. These compounds contribute to the characteristic flavors of fermented foods like natto (fermented soybeans), cheese, and certain alcoholic beverages. The biosynthesis of pyrazines by microorganisms often involves the condensation of amino acids.

The logical pathway for the formation of pyrazines, including hydroxylated derivatives like this compound, through the Maillard reaction is depicted below.

Quantitative Data for Related Pyrazines in Natural Sources

| Pyrazine Compound | Natural Source | Concentration Range | Reference |

| 2-Methylpyrazine | Roasted Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | [2] |

| 2,5-Dimethylpyrazine | Roasted Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | [2] |

| 2,6-Dimethylpyrazine | Roasted Coffee | 82.1 - 211.6 mg/kg (total alkylpyrazines) | [2] |

| 2-Ethyl-5-methylpyrazine | Roasted Coffee | Present, but not individually quantified | [3] |

| Tetramethylpyrazine | Fermented Soybean Products | Key flavoring compound | [4] |

| n-Pentylpyrazine | Fermented Soybean Products | Key flavoring compound | [4] |

Experimental Protocols for Extraction and Analysis

The analysis of this compound from natural sources typically involves extraction of the volatile and semi-volatile fractions followed by chromatographic separation and mass spectrometric detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique.

3.1. Sample Preparation and Extraction: HS-SPME

This protocol is a general guideline for the extraction of pyrazines from a solid food matrix (e.g., roasted coffee, fermented soybeans) and can be adapted for liquid samples.

-

Sample Homogenization:

-

Cryogenically grind the solid sample to a fine, uniform powder to increase the surface area for extraction.

-

For liquid samples, use an appropriate volume directly.

-

-

HS-SPME Procedure:

-

Weigh a precise amount of the homogenized sample (typically 1-2 g) into a headspace vial (e.g., 20 mL).

-

Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds into the headspace.

-

If quantitative analysis is intended, add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog).

-

Seal the vial with a PTFE-faced silicone septum.

-

Incubate the vial at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

-

Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

-

3.2. Chromatographic Separation and Detection: GC-MS

-

Gas Chromatography (GC) Conditions (Typical):

-

Injector: Splitless mode, temperature ~250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 5°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

-

Mass Spectrometry (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: ~230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Mode: Full scan mode (e.g., m/z 40-400) for identification of unknown compounds.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound and the internal standard for enhanced sensitivity and selectivity.

-

The following diagram illustrates a typical experimental workflow for the analysis of pyrazines from a food sample.

Conclusion

This compound is a naturally occurring pyrazine derivative found in the bacterium Corynebacterium glutamicum. Its presence is also anticipated in a variety of thermally processed and fermented foods due to the prevalence of the Maillard reaction and microbial metabolism, which are known to generate a diverse range of pyrazines. While specific quantitative data for this compound remain limited, established analytical methodologies for pyrazine analysis, such as HS-SPME-GC-MS, are well-suited for its identification and quantification in complex food matrices. Further research is warranted to elucidate the precise concentrations of this compound in various natural sources and to explore its potential biological activities, which could be of significant interest to the pharmaceutical and food industries.

References

An In-depth Technical Guide to the Core Chemistry of Methylpyrazines